Cas no 69539-53-3 (Guanidine,N-cyano-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N''-2-propyn-1-yl-)

Guanidine,N-cyano-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N''-2-propyn-1-yl- structure
69539-53-3 structure
Product Name:Guanidine,N-cyano-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N''-2-propyn-1-yl-
CAS No:69539-53-3
MF:C12H16N6S
MW:276.360639572144
CID:500572
PubChem ID:135413503
Update Time:2025-04-19

Guanidine,N-cyano-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N''-2-propyn-1-yl- Chemical and Physical Properties

Names and Identifiers

    • Guanidine,N-cyano-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N''-2-propyn-1-yl-
    • 1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-prop-2-ynylguanidine
    • EINECS 274-036-2
    • Etintidina
    • Etintidina [INN-Spanish]
    • Etintidine
    • Etintidine [INN]
    • Etintidinum
    • Etintidinum [INN-Latin]
    • Guanidine,N-cyano-N'-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)-N''-2-propynyl
    • N-cyano-N'-[2-(5-methyl-1(3)H-imidazol-4-ylmethylsulfanyl)-ethyl]-N''-prop-2-ynyl-guanidine
    • UNII-A60Z457SSF
    • DTXSID40219795
    • A60Z457SSF
    • Guanidine, N-cyano-N'-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)-N''-2-propynyl-
    • SCHEMBL4606453
    • 69539-53-3
    • Guanidine, N''-cyano-N-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)-N'-2-propynyl-
    • 2-Cyano-1-(2-(((5-methylimidazol-4-yl)methyl)thio)ethyl)-3-(2-propynyl)guanidine
    • ETINTIDINE [WHO-DD]
    • KEDVUOWPLAHMLZ-UHFFFAOYSA-N
    • N-Cyano-N'-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N''-2-propyn-1-ylguanidine
    • SCHEMBL321016
    • ETINDINE
    • 1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-prop-2-ynylguanidine
    • N-Cyano-N'-{2-[(4-methyl-5-imidazolyl)methylthio]ethyl}-N'-propargylguanidine
    • CHEMBL2110898
    • SCHEMBL9642425
    • Q27273669
    • Inchi: 1S/C12H16N6S/c1-3-4-14-12(16-8-13)15-5-6-19-7-11-10(2)17-9-18-11/h1,9H,4-7H2,2H3,(H,17,18)(H2,14,15,16)
    • InChI Key: KEDVUOWPLAHMLZ-UHFFFAOYSA-N
    • SMILES: S(CC/N=C(\NC#N)/NCC#C)CC1=C(C)NC=N1

Computed Properties

  • Exact Mass: 276.11600
  • Monoisotopic Mass: 276.11571571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 114Ų

Experimental Properties

  • PSA: 114.19000
  • LogP: 1.38258
Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent